The synthesis of Hdac6-IN-21 involves several key steps. A common method includes the use of substituted anthranilic acids and phenyl isothiocyanates to produce intermediates through reflux in ethanol. The intermediates are then coupled with various benzoate derivatives using N,N-diisopropylethylamine as a base and O-benzotriazole-1-yl-N,N,N′,N′-tetramethyl-uroniumhexafluorophosphate as a coupling agent. The final compounds are obtained after hydrolysis and purification steps, with yields typically ranging from 70% to 80% .
Hdac6-IN-21 features a molecular structure characterized by a quinazoline core that interacts with the active site of histone deacetylase 6. The compound includes a cap structure that facilitates binding to the enzyme surface and a zinc-binding group that chelates the Zn²⁺ ion essential for HDAC activity.
Hdac6-IN-21 undergoes specific chemical reactions primarily involving the inhibition of histone deacetylase 6 activity. The mechanism involves the binding of the compound to the enzyme's active site, preventing substrate access and subsequent deacetylation of target proteins.
The mechanism of action for Hdac6-IN-21 entails its interaction with the catalytic domain of histone deacetylase 6, where it forms stable complexes that inhibit enzymatic activity. This inhibition leads to increased acetylation levels of target proteins, affecting various signaling pathways associated with cellular growth and apoptosis.
Hdac6-IN-21 exhibits several notable physical and chemical properties that influence its biological activity:
Hdac6-IN-21 has significant potential applications in scientific research and therapeutic development:
CAS No.: 27542-17-2
CAS No.: 1232-43-5
CAS No.:
CAS No.: 82388-11-2